Quetiapine Sulfoxide
Overview
Description
Quetiapine S-oxide is a metabolite of quetiapine, an atypical antipsychotic drug primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Quetiapine S-oxide is formed through the oxidation of quetiapine and retains some of the pharmacological properties of its parent compound .
Mechanism of Action
Target of Action
Quetiapine Sulfoxide, a metabolite of Quetiapine, is likely to interact with the same primary targets as its parent compound. Quetiapine shows affinity for various neurotransmitter receptors including serotonin (5-HT1A and 5-HT2), dopamine (D1 and D2), histamine (H1), and adrenergic receptors (alpha 1 and alpha 2) . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
Quetiapine’s antipsychotic activity is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) antagonism . It is an antagonist at multiple neurotransmitter receptors in the brain . The active metabolite, N-desalkylquetiapine, differs from its parent molecule by exhibiting high affinity for muscarinic M1 receptors .
Biochemical Pathways
Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylthis compound, and this compound . CYP2D6 directly transforms quetiapine into 7-hydroxy quetiapine .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with the maximum plasma concentration reached within 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .
Result of Action
The enhancement of norepinephrine and serotonin transmission by quetiapine may contribute to its antidepressant action in mood disorders . Quetiapine has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia without influencing neuronal survival . It also increases the viability of UVB-treated HaCaT cells and protects cells from ROS-induced damage .
Action Environment
The action of this compound can be influenced by various environmental factors such as the presence of other drugs, patient’s metabolic state, and genetic factors. For instance, co-administration with potent CYP3A4 inducers or inhibitors may require dose adjustments . Furthermore, the drug’s action can be affected by the patient’s age, liver function, and smoking habits .
Biochemical Analysis
Biochemical Properties
Quetiapine Sulfoxide plays a crucial role in biochemical reactions, primarily through its interactions with cytochrome P450 enzymes, particularly CYP3A4 . This interaction leads to the oxidation of Quetiapine to form this compound. Additionally, this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors . These interactions are essential for its pharmacological effects, contributing to its antipsychotic properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the function of neurotransmitter receptors, leading to alterations in cell signaling pathways. For instance, this compound modulates the activity of dopamine and serotonin receptors, impacting neurotransmission and cellular responses . These effects can influence gene expression and cellular metabolism, contributing to its therapeutic effects in psychiatric disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter receptors and enzyme inhibition . It binds to dopamine and serotonin receptors, blocking their activity and reducing neurotransmitter release. This inhibition leads to changes in gene expression and cellular responses, contributing to its antipsychotic and mood-stabilizing effects . Additionally, this compound inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . This compound is relatively stable, but it can degrade over time, leading to a reduction in its pharmacological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter receptors and gene expression . These temporal effects are crucial for understanding its therapeutic potential and long-term safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits antipsychotic and mood-stabilizing effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause sedation, hypotension, and metabolic disturbances . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The primary metabolic pathway involves the oxidation of Quetiapine by CYP3A4 to form this compound . This metabolite can further undergo sulfoxidation and other phase II biotransformations, leading to the formation of additional metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is primarily transported by plasma proteins, with approximately 83% of this compound bound to serum proteins . This binding affects its distribution and localization within tissues. Additionally, this compound can interact with transporters and binding proteins, influencing its accumulation and pharmacological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications . This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . These localizations are essential for its activity and function, as they determine its interactions with target biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine S-oxide involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as potassium dichromate in an acidic medium . The reaction typically proceeds under controlled temperature and pH conditions to ensure the selective formation of the S-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of quetiapine S-oxide may involve large-scale oxidation processes using optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Quetiapine S-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert quetiapine S-oxide back to quetiapine.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quetiapine S-oxide has several scientific research applications, including:
Comparison with Similar Compounds
Norquetiapine: Another metabolite of quetiapine with distinct pharmacological properties.
Quetiapine N-oxide: A related compound formed through the oxidation of quetiapine.
Uniqueness: Quetiapine S-oxide is unique in its specific receptor interactions and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439830 | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-63-9 | |
Record name | Quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quetiapine Sulfoxide in Quetiapine therapy?
A1: this compound is a major metabolite of the atypical antipsychotic drug, Quetiapine. [, , ] While Quetiapine is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, the specific contribution of CYP3A4 to this compound formation at therapeutic doses is still under investigation. [, ] Interestingly, research suggests that Quetiapine Sulfoxidation may not be solely dependent on CYP3A4. []
Q2: Why is monitoring this compound levels important in patients taking Quetiapine?
A2: this compound has been found to be a significant urinary metabolite of Quetiapine, often present in higher concentrations than Quetiapine itself. [] Including this compound analysis in urine drug monitoring can lead to more accurate estimations of patient adherence to Quetiapine therapy. []
Q3: How do factors like formulation and time since the last dose affect this compound levels?
A3: Studies have shown that this compound plasma concentrations are significantly affected by the formulation of Quetiapine (immediate-release vs. extended-release) and the time elapsed since the last dose. [] This highlights the importance of considering these factors when interpreting this compound levels in a clinical setting.
Q4: Are there any analytical challenges associated with measuring Norbuprenorphine in patients also prescribed Quetiapine?
A4: Yes, Quetiapine metabolites, particularly two hydroxyquetiapine acids and a this compound acid diastereomer pair, have been found to interfere with the LC–MS-MS methods used to quantify Norbuprenorphine in urine drug testing. [] This interference can complicate the accurate assessment of patient compliance with prescribed Norbuprenorphine.
Q5: Does the presence of cytochrome b5 impact the metabolism of Quetiapine by CYP3A4 and CYP3A5?
A5: Research suggests that cytochrome b5 plays a role in Quetiapine metabolism. [] While the intrinsic clearance (CLint) of Quetiapine by CYP3A4 is significantly reduced in the presence of cytochrome b5, the CLint by CYP3A5 remains largely unaffected. []
Q6: What is the role of N-Desalkylquetiapine in understanding Quetiapine's effects?
A6: N-Desalkylquetiapine, another key metabolite of Quetiapine, has been suggested to possess pharmacological activity, potentially contributing to Quetiapine's therapeutic effects. [] Measuring plasma N-Desalkylquetiapine concentrations might offer a more reliable indicator of Quetiapine exposure compared to measuring Quetiapine levels alone, particularly because N-Desalkylquetiapine levels are less affected by factors like formulation and time since the last dose. []
Q7: Are there any notable differences in the pharmacokinetics of Quetiapine and its metabolites between adults and adolescents?
A7: Studies indicate that both pediatric and adult populations exhibit comparable pharmacokinetic profiles for Quetiapine and its metabolites, including this compound. [] This suggests that dosage adjustments based solely on age may not be necessary for patients within this age range.
Q8: Is there a specific analytical method for measuring Quetiapine and its metabolites in biological samples?
A8: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been successfully employed to accurately determine the concentrations of Quetiapine and its metabolites in plasma samples. [, , , ] This technique allows for the simultaneous measurement of multiple analytes, aiding in the comprehensive understanding of Quetiapine's pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.